
Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate
Vue d'ensemble
Description
Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate is a chemical compound with the molecular formula C15H23NO6. It is an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting the epidermal growth factor receptor (EGFR). This compound is known for its role in the production of Erlotinib, a selective EGFR-tyrosine kinase inhibitor used in cancer treatment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate can be synthesized through a multi-step process involving the esterification of 2-amino-4,5-bis(2-methoxyethoxy)benzoic acid. The reaction typically involves the use of ethanol and a strong acid catalyst, such as sulfuric acid, under reflux conditions . The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then isolated and purified using industrial-scale chromatography or crystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Alkyl halides, Acyl chlorides
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
Medicinal Chemistry
Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate is primarily recognized as an intermediate in the synthesis of various pharmaceutical compounds, notably those targeting cancer treatment. Its structural characteristics allow it to be modified into more complex molecules with significant biological activity.
Synthesis of Anticancer Agents
The compound serves as a precursor for synthesizing quinazoline derivatives, which have demonstrated potent anticancer properties. For instance, it is utilized in the production of 6,7-bis(2-methoxyethoxy)quinazolin-4-one , which is known for its efficacy against solid tumors and has been studied for its ability to inhibit epidermal growth factor receptor (EGFR) tyrosine kinase activity—a critical pathway in cancer progression .
Synthesis Processes
A notable process involves the hydrogenation of ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate to produce this compound with high yields. The subsequent cyclization reactions have been optimized to achieve significant efficiency in producing quinazoline derivatives .
Step | Reaction Type | Yield (%) |
---|---|---|
Hydrogenation | Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate | ~88% |
Cyclization | This compound with ammonium formate | High temperature (160-165°C) |
This table summarizes key synthesis steps and their respective yields, highlighting the efficiency of the processes involved.
Toxicity and Safety Studies
In addition to its synthetic utility, this compound has been evaluated for safety and toxicity as part of drug formulation studies related to Erlotinib, a known anticancer drug. The compound's hydrochloride form is utilized in Abbreviated New Drug Application (ANDA) submissions to regulatory bodies like the FDA .
Regulatory Applications
The compound is also relevant in regulatory contexts where it plays a role in quality control and analytical studies during the commercial production of pharmaceuticals. Its chemical stability and safety profile make it suitable for inclusion in formulations aimed at treating various conditions linked to aberrant cell signaling pathways .
Mécanisme D'action
The mechanism of action of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate is primarily related to its role as an intermediate in the synthesis of Erlotinib. Erlotinib inhibits the epidermal growth factor receptor (EGFR) by binding to its tyrosine kinase domain, preventing the phosphorylation and activation of downstream signaling pathways involved in cell proliferation and survival . This inhibition leads to the suppression of tumor growth and proliferation in cancer cells that overexpress EGFR .
Comparaison Avec Des Composés Similaires
Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate can be compared with other similar compounds, such as:
- Ethyl 2-amino-6-methylbenzoate
- Ethyl 2-amino-5-methylbenzoate
- Ethyl 6-amino-3,4-dimethoxybenzoate
- Ethyl 2-amino-5-methoxybenzoate
- Diethyl 2,5-diaminoterephthalate
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and biological activities. This compound is unique due to its specific substitution pattern, which makes it a valuable intermediate in the synthesis of targeted pharmaceutical agents .
Activité Biologique
Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate, a chemical compound with the molecular formula C15H23NO6, has garnered attention due to its significant biological activities, particularly as an intermediate in the synthesis of Erlotinib, a selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in cancer treatment. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Structure and Properties
This compound features an amino group and two methoxyethoxy substituents on a benzoate structure. These modifications enhance its solubility and reactivity, making it a valuable intermediate in pharmaceutical applications.
The compound primarily acts as a precursor in the synthesis of Erlotinib. Erlotinib inhibits the tyrosine kinase activity of EGFR, preventing autophosphorylation and disrupting downstream signaling pathways crucial for cell proliferation and survival in cancerous tissues. This inhibition is vital for targeting cancers associated with aberrant EGFR signaling.
Pharmacokinetics
As an intermediate in Erlotinib synthesis, this compound is involved in metabolic pathways that affect drug efficacy and safety. Its interactions with various enzymes may influence pharmacokinetic properties such as absorption, distribution, metabolism, and excretion.
Anticancer Activity
Research highlights the compound's role in cancer therapy due to its association with Erlotinib. Studies have shown that compounds similar to this compound can influence cancer pathways through EGFR inhibition. This activity has been particularly noted in non-small cell lung cancer (NSCLC) models where EGFR mutations are prevalent.
Genotoxicity Studies
This compound has been evaluated for genotoxic potential. A study indicated that certain derivatives of this compound exhibit mutagenic properties under specific conditions, raising considerations for its safety profile in therapeutic applications .
Enzyme Interaction Studies
The compound has been investigated for its interactions with various enzymes involved in metabolic pathways. It has been reported to inhibit CYP1A2 but not significantly affect other cytochrome P450 enzymes such as CYP2C19 or CYP3A4 . This selectivity is crucial for minimizing drug-drug interactions during co-administration with other medications.
Comparative Analysis
A comparative analysis of this compound with structurally similar compounds reveals unique attributes that contribute to its biological activity:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Ethyl 4-(2-methoxyethoxy)benzoate | Contains a single methoxyethoxy group | Less soluble than this compound |
Ethyl 3-(2-methoxyethyl)benzoate | Contains only one methoxyethyl group | Simpler structure; lower reactivity |
Ethyl 3-nitrobenzoate | Nitro group substitution | Different biological activity due to nitro group |
This compound | Contains amino group and two methoxyethoxy groups | Specifically targets EGFR; significant role in drug synthesis |
This table illustrates how the unique structural features of this compound contribute to its specific biological activities compared to other compounds.
Study on Antitumor Efficacy
In a study examining the efficacy of EGFR inhibitors in NSCLC models, this compound was highlighted as a critical intermediate that enhances the potency of Erlotinib. The study demonstrated significant tumor regression in treated groups compared to controls.
Safety Profile Assessment
A comprehensive safety assessment was conducted to evaluate the genotoxicity of this compound derivatives. Results indicated that while some derivatives showed mutagenic potential under high concentrations, others did not exhibit significant genotoxic effects.
Propriétés
IUPAC Name |
ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO6/c1-4-20-15(17)11-9-13(21-7-5-18-2)14(10-12(11)16)22-8-6-19-3/h9-10H,4-8,16H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOWMIHUDJVXBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1N)OCCOC)OCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20463153 | |
Record name | Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20463153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179688-27-8 | |
Record name | Benzoic acid, 2-amino-4,5-bis(2-methoxyethoxy)-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=179688-27-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179688278 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20463153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.158.789 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.